5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes a furochromenone core substituted with a methoxyphenyl group and two methyl groups. It is a derivative of coumarin and has been studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one can be achieved through a multicomponent condensation reaction. One common method involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile, followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxyphenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenones.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A naturally occurring furocoumarin with similar structural features.
Coumarin: The parent compound from which many furochromenones are derived.
Benzofuran derivatives: Compounds with a benzofuran core that share some structural similarities.
Uniqueness
5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2,3-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H16O4/c1-11-12(2)23-18-10-19-17(8-15(11)18)16(9-20(21)24-19)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3 |
InChI Key |
GOPSJQKWHHRHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=CC(=O)O3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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